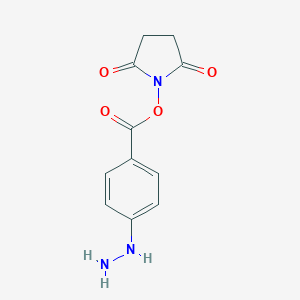

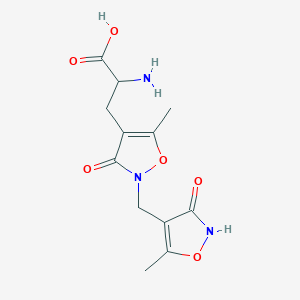

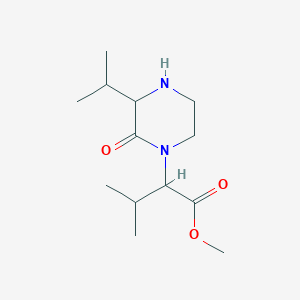

琥珀酰亚胺基-丙氨酰-苯丙氨酰-脯氨酰-苯丙氨酸 4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

蛋白酶活性测量

SAPNA 通常用于酶促测定中测量蛋白酶的活性. 它是一种模拟蛋白酶天然底物的合成化合物,允许在体外测量其活性.

胰凝乳蛋白酶活性测定

SAPNA 已被用作底物来测定胰凝乳蛋白酶活性 . 胰凝乳蛋白酶是一种消化酶,它能分解小肠中的蛋白质。

组织蛋白酶 G 测定

SAPNA 已被用作骨髓裂解液中组织蛋白酶 G 测定的底物 . 组织蛋白酶 G 是一种蛋白酶,参与各种生理和病理过程。

丝氨酸蛋白酶枯草杆菌蛋白酶 (SC) 活性测定

SAPNA 已用于丝氨酸蛋白酶枯草杆菌蛋白酶 (SC) 的蛋白水解活性测定 . SC 是由枯草芽孢杆菌产生的蛋白酶,在各种工业应用中使用。

作用机制

Target of Action

The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.

Mode of Action

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.

Biochemical Pathways

The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.

Result of Action

The cleavage of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXJCIVUCYJKW-SUFMYBPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155985 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-73-3 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)